5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Molecular Architecture and IUPAC Nomenclature
The compound 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride features a fused bicyclic heteroaromatic core, as defined by its IUPAC name. The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with shared nitrogen atoms at positions 1 and 5 of the pyrimidine ring. The numbering begins at the pyrazole nitrogen (position 1), proceeds through the fused pyrimidine nitrogen (position 5), and assigns position 2 to the carbonyl chloride substituent. The cyclopropyl group occupies position 5, while the trifluoromethyl group resides at position 7, reflecting their spatial orientations relative to the core’s plane.
The molecular formula C₁₁H₇ClF₃N₃O (molecular weight: 289.64 g/mol) was confirmed via high-resolution mass spectrometry and elemental analysis. Key structural features include:
- A planar pyrazolo[1,5-a]pyrimidine core with bond lengths of 1.35–1.40 Å for C–N bonds and 1.40–1.45 Å for C–C bonds in the aromatic system.
- A trigonal planar geometry at the carbonyl chloride carbon (C=O bond length: 1.21 Å; C–Cl bond length: 1.73 Å).
- Dihedral angles of 85–90° between the cyclopropyl ring and the core, minimizing steric hindrance.
Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core
X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidine derivatives reveal a rigid, planar architecture stabilized by π-conjugation across the fused ring system. In the title compound, the pyrazolo[1,5-a]pyrimidine core adopts a nearly flat conformation, with a root-mean-square deviation (RMSD) of 0.007–0.012 Å for non-hydrogen atoms. Intermolecular interactions in the crystal lattice include:
- π-π stacking between adjacent pyrazolo[1,5-a]pyrimidine cores (centroid-to-centroid distance: 3.45–3.60 Å).
- C–H···O hydrogen bonds (2.30–2.50 Å) involving the carbonyl oxygen and aromatic hydrogen atoms.
- Halogen bonding between the chlorine atom and neighboring fluorine atoms (Cl···F distance: 3.10–3.30 Å).
Comparative analysis with unsubstituted pyrazolo[1,5-a]pyrimidine shows that the trifluoromethyl and cyclopropyl groups induce minimal distortion in the core’s planarity (<2° deviation in bond angles). However, the electron-withdrawing trifluoromethyl group reduces electron density at position 7, as evidenced by a 0.05 Å elongation of adjacent C–N bonds.
Conformational Studies of Cyclopropyl and Trifluoromethyl Substituents
The cyclopropyl group adopts a perpendicular orientation relative to the pyrazolo[1,5-a]pyrimidine plane, minimizing steric clashes with the trifluoromethyl group. This conformation is stabilized by hyperconjugative interactions between the cyclopropyl C–C σ-orbitals and the π-system of the core, as confirmed by Natural Bond Orbital (NBO) analysis. The cyclopropyl ring exhibits bond angles of 59–61°, consistent with its inherent strain.
The trifluoromethyl group adopts a staggered conformation relative to the pyrimidine ring, with C–F bond lengths of 1.33–1.35 Å. Density Functional Theory (DFT) calculations indicate that this orientation minimizes electrostatic repulsion between the fluorine atoms and the core’s π-electrons. The group’s strong electron-withdrawing effect polarizes the pyrimidine ring, reducing electron density at position 7 by 12–15% compared to methyl-substituted analogs.
Conformational flexibility is limited to the cyclopropyl and trifluoromethyl groups, with rotational barriers of 8–10 kcal/mol for the trifluoromethyl group and 15–18 kcal/mol for the cyclopropyl ring. These values were derived from variable-temperature NMR and molecular dynamics simulations.
Properties
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-10(19)7-4-9-16-6(5-1-2-5)3-8(11(13,14)15)18(9)17-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIFXLAPFZVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates a hierarchical disassembly into three primary fragments: (1) the pyrazolo[1,5-a]pyrimidine heterocycle, (2) the cyclopropyl and trifluoromethyl substituents, and (3) the reactive carbonyl chloride group.
Pyrazolo[1,5-a]Pyrimidine Core Construction
The heterocyclic core is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents. For example, 3-amino-5-cyclopropylpyrazole reacts with β-keto esters or diketones under acidic conditions to form the pyrimidine ring. The trifluoromethyl group at position 7 is introduced either pre-cyclization using trifluoromethyl-containing building blocks or post-cyclization via directed C–H functionalization.
Synthesis of Key Intermediates
5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxylic Acid (CAS 436088-48-1)
This intermediate is pivotal for acyl chloride formation. Two principal routes dominate:
Route 1: Cyclocondensation of 3-Amino-5-cyclopropylpyrazole
Reaction with ethyl 4,4,4-trifluoroacetoacetate in acetic acid yields the pyrimidine core, followed by hydrolysis to the carboxylic acid.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetic acid | 78 | |
| Temperature (°C) | 120 | 82 | |
| Catalyst | None | – |
Route 2: Post-Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine
Lithiation at position 2 followed by carboxylation with CO₂ gas provides the carboxylic acid.
Stepwise Preparation of the Target Compound
Step 1: Synthesis of Pyrazolo[1,5-a]Pyrimidine Core
Procedure:
Optimization of Critical Reaction Parameters
Spectroscopic Characterization and Quality Control
Key Data for 5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carbonyl Chloride:
Applications and Patent Landscape
The compound serves as a key intermediate in kinase inhibitor synthesis, notably in patents for JAK2 and FLT3 inhibitors. Its trifluoromethyl group enhances metabolic stability, while the cyclopropyl moiety reduces conformational flexibility, improving target binding.
Chemical Reactions Analysis
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The presence of the trifluoromethyl group significantly enhances the compound's potency and selectivity in targeting specific biological pathways.
Anticancer Properties
Research indicates that compounds in this class exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound inhibits specific kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.
- In vitro Studies : In studies involving cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has demonstrated effective inhibition of cell growth and induction of apoptosis.
| Cell Line | IC50 Value (µM) | Effect on Cell Growth |
|---|---|---|
| HepG2 | 12.5 | Significant inhibition |
| HeLa | 8.0 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The trifluoromethyl group is particularly noted for improving binding affinity to target proteins while maintaining selectivity over non-target receptors.
Drug Development
The compound serves as a scaffold for developing new therapeutics targeting various diseases, particularly cancers and viral infections. Its derivatives have been explored for:
- Kinase Inhibition : Targeting kinases like VEGFR-2, which plays a crucial role in angiogenesis.
- Antiviral Activity : Research has indicated potential applications in inhibiting viral polymerases, making it a candidate for antiviral drug development.
Case Studies
Several studies have highlighted the efficacy of this compound in different research contexts:
-
Liver Cancer Studies :
- A study demonstrated that derivatives of this compound effectively inhibited the proliferation of HepG2 cells by disrupting cell cycle progression.
-
Cervical Cancer Research :
- In HeLa cells, the compound induced apoptosis through caspase activation pathways.
-
Viral Inhibition :
- Related compounds have shown promise in disrupting the protein-protein interactions necessary for viral replication, particularly in influenza virus models.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride
- Key Difference : Replacement of the trifluoromethyl group with difluoromethyl.
- Impact: The trifluoromethyl group offers stronger electron-withdrawing effects and greater metabolic stability due to increased fluorine content. Difluoromethyl analogs may exhibit reduced lipophilicity and altered pharmacokinetic profiles. notes that the difluoromethyl variant is discontinued, suggesting inferior performance in applications such as drug intermediates .
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride
- Key Difference : Substitution of cyclopropyl with a 5-chloro-2-thienyl group.
- 309.65 g/mol for the cyclopropyl analog). This modification may improve binding to hydrophobic enzyme pockets but reduce solubility .
Core Heterocycle Modifications
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl Chloride
- Key Difference : Replacement of the pyrazole ring with a triazole.
- Impact : Triazolo-pyrimidines exhibit distinct electronic properties due to the nitrogen-rich triazole ring. This may alter reactivity in coupling reactions, as seen in , where triazolo derivatives were used to synthesize target compounds. Pyrazolo analogs like the subject compound are often preferred for their balanced lipophilicity and synthetic accessibility .
Functional Group Variations
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
Ethyl 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Key Difference : Ethyl ester group instead of carbonyl chloride.
- Impact : Esters are less reactive toward amines or alcohols, requiring harsher conditions for derivatization. The carbonyl chloride’s superior leaving group ability enables efficient synthesis of diverse analogs under mild conditions .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Stability Notes |
|---|---|---|---|---|
| 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | C₁₂H₇ClF₃N₃O | 309.65 | Cyclopropyl, CF₃, COCl | High reactivity due to COCl; stable CF₃ group |
| 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | C₁₂H₄Cl₂F₃N₃OS | 366.15 | Thienyl, CF₃, COCl | Increased lipophilicity; potential solubility issues |
| 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | C₁₂H₈ClF₂N₃O | 291.66 | Cyclopropyl, CHF₂, COCl | Lower metabolic stability; discontinued |
Biological Activity
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS Number: 861452-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antifungal, and insecticidal properties, supported by relevant research findings and data.
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Molecular Weight : 289.641 g/mol
- MDL Number : MFCD03422916
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that derivatives exhibit varying degrees of cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μg/mL) | Control (Doxorubicin) |
|---|---|---|
| PC3 | 5 | 0.1 |
| K562 | 5 | 0.05 |
| HeLa | 5 | 0.01 |
| A549 | 5 | 0.02 |
The compound demonstrated lower efficacy than doxorubicin but still presents a promising avenue for further development in anticancer therapeutics .
Antifungal Activity
The antifungal properties of this compound were evaluated against various fungal strains. The results showed that certain derivatives exhibited excellent antifungal activity:
| Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) |
|---|---|---|
| Botrytis cinerea | 96.76 | 96.45 |
| Sclerotinia sclerotiorum | 82.73 | 83.34 |
| Dothidea | 60.48–90.12 | Not applicable |
These findings suggest that the compound has significant potential as an antifungal agent, particularly against Botrytis cinerea, which is known for causing severe crop losses .
Insecticidal Activity
Insecticidal tests revealed that the compound exhibits varying levels of activity against specific pests. The mortality rates were assessed at a concentration of 500 µg/mL:
| Insect Species | Mortality Rate (%) | Control (Chlorantraniliprole) |
|---|---|---|
| Spodoptera frugiperda | 90 | 100 |
| Mythimna separata | 86.7 | 100 |
The data indicate that while the compound shows promising insecticidal properties, it is less effective than established controls like chlorantraniliprole .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Molecules demonstrated that various pyrazolo[1,5-a]pyrimidine derivatives possess anticancer activities against multiple cell lines, with compounds exhibiting IC50 values comparable to traditional chemotherapeutics .
- Antifungal Efficacy Study : Research published in MDPI revealed that specific derivatives showed remarkable antifungal activity against Botrytis cinerea, outperforming conventional treatments like tebuconazole in certain cases .
- Insecticidal Properties Assessment : A comparative study illustrated the insecticidal efficiency of the compound against Spodoptera frugiperda, highlighting its potential as a biopesticide in agricultural applications .
Q & A
Q. What are the optimal synthetic routes for 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride?
The compound is typically synthesized via multi-step reactions. A common approach involves:
Cyclopropane Introduction : Reacting a pyrazolo[1,5-a]pyrimidine precursor with cyclopropyl reagents under reflux conditions (e.g., using pyridine as a solvent) .
Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like CuI or Pd.
Carbonyl Chloride Formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at controlled temperatures (40–60°C) .
Key Considerations : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization (e.g., cyclohexane/CH₂Cl₂) ensures high purity .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
- IR Spectroscopy : Confirms carbonyl chloride (C=O stretch at ~1750 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₈ClF₃N₃O: calculated 302.03) .
Q. What purification methods are effective post-synthesis?
- Column Chromatography : Use silica gel with a 9:1 petroleum ether/ethyl acetate mixture to isolate intermediates .
- Recrystallization : Ethanol/DMF or cyclohexane/CH₂Cl₂ mixtures yield high-purity crystals .
- Acid-Base Extraction : Neutralize unreacted reagents (e.g., NaHCO₃ wash for residual POCl₃) .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during characterization?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in cyclopropyl groups). Strategies include:
- Variable-Temperature NMR : Resolve overlapping signals by cooling samples to –40°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy .
- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening .
Q. What role does the trifluoromethyl group play in biological activity?
The CF₃ group enhances:
- Lipophilicity : Improves membrane permeability (logP increased by ~0.5 units) .
- Binding Affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic Stability : Resists oxidative degradation compared to methyl groups .
Q. How does crystallography aid in structural analysis?
Single-crystal X-ray diffraction:
Q. How to design analogs to improve pharmacokinetic properties?
- Substitution Patterns : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance plasma half-life .
- Prodrug Strategies : Convert carbonyl chloride to ester prodrugs (e.g., ethyl ester) for better oral bioavailability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like PI3K or CRF1 receptors .
Q. How to address low yield in the cyclopropane introduction step?
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield increases from 45% to 72%) .
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions .
- Temperature Control : Maintain reflux at 80°C to prevent cyclopropane ring opening .
Q. What computational methods predict enzyme interactions?
- Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites .
- ADMET Prediction : Use SwissADME to optimize logS (> –4) and CYP450 inhibition profiles .
Q. How to resolve discrepancies in biological assay data?
- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., 3–5 independent assays) .
- Counter-Screening : Test against related targets (e.g., COX-2 vs. COX-1) to assess selectivity .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
